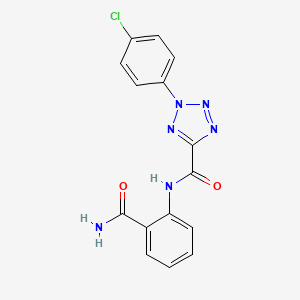

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

説明

Historical Evolution of Tetrazole Chemistry

The discovery of tetrazoles dates to 1885 with the pioneering work of Johannes Thiele, who first synthesized 1H-tetrazole via the reaction of hydrogen cyanide and hydrazoic acid. This five-membered heterocyclic system, containing four nitrogen atoms, initially served as a chemical curiosity until the mid-20th century, when its unique electronic properties sparked interest in pharmaceutical applications. The development of the Pinner reaction in the 1950s enabled efficient synthesis of 5-substituted 1H-tetrazoles by reacting nitriles with sodium azide, laying the groundwork for systematic structure-activity studies.

A paradigm shift occurred in 1993 with the introduction of the Ugi tetrazole four-component reaction (UT-4CR), which allowed combinatorial synthesis of 1,5-disubstituted tetrazoles from aldehydes, amines, isocyanides, and trimethylsilyl azide. This multicomponent approach (Table 1) revolutionized medicinal chemistry by enabling rapid generation of tetrazole libraries for bioactivity screening.

Table 1: Key Synthetic Milestones in Tetrazole Chemistry

| Year | Innovation | Impact |

|---|---|---|

| 1885 | First tetrazole synthesis | Established core heterocyclic framework |

| 1952 | Pinner reaction optimization | Enabled scalable 5-substitution |

| 1993 | Ugi tetrazole 4CR development | Facilitated combinatorial library synthesis |

| 2010 | Solid-phase UT-4CR implementations | Accelerated drug discovery pipelines |

Significance of Carboxamide-Functionalized Tetrazoles

Carboxamide-functionalized tetrazoles represent a critical advancement in bioisosteric drug design. The carboxamide group (-CONH₂) enhances hydrogen-bonding capacity while maintaining metabolic stability compared to carboxylic acid analogs. This modification proves particularly valuable in kinase inhibitor development, where the tetrazole-carboxamide moiety frequently interacts with ATP-binding pockets through dual hydrogen bonding.

Structural analyses reveal that 2H-tetrazole-5-carboxamides exhibit superior π-stacking capabilities compared to their 1H-tetrazole counterparts due to altered orbital orientation. This property becomes crucial in designing compounds targeting aromatic-rich binding sites, such as those found in cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). The synergistic combination of tetrazole aromaticity and carboxamide polarity creates molecules with optimized LogP values (0.5-2.8 range), addressing the "chemical obesity" problem prevalent in early-stage drug candidates.

Current Research Landscape for 2H-Tetrazole-5-Carboxamides

Contemporary research focuses on three primary domains:

Synthetic Methodology Innovations

Recent advances employ continuous-flow reactors for UT-4CR, achieving 89% yield of 2H-tetrazole-5-carboxamides in <15 minutes residence time. Photoredox catalysis has enabled C-H functionalization of tetrazole carboxamides, permitting direct introduction of aryl groups at the N2 position without prefunctionalization.Pharmacological Target Exploration

A 2024 screening study identified 2H-tetrazole-5-carboxamides as potent allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), with compound 7a showing 92 nM EC₅₀ in calcium mobilization assays. Structural analogs demonstrate dual inhibitory activity against carbonic anhydrase IX (Ki = 14 nM) and histone deacetylase 6 (IC₅₀ = 38 nM), highlighting their potential in cancer therapy.

Table 2: Recent Biological Activities of 2H-Tetrazole-5-Carboxamides

| Target | Activity Profile | Structural Determinants |

|---|---|---|

| mGluR5 | Positive allosteric modulation | 4-Chlorophenyl substitution at N2 |

| Carbonic anhydrase IX | Competitive inhibition | Carboxamide ortho-positioning |

| HDAC6 | Selective inhibition over HDAC1-3 | Tetrazole-Cap group optimization |

- Materials Science Applications

The high nitrogen content (58-62%) and thermal stability (Tdec > 280°C) of 2H-tetrazole-5-carboxamides make them promising candidates for energetic materials. Density functional theory (DFT) calculations predict detonation velocities of 8.2-8.9 km/s for nitro-functionalized derivatives.

Theoretical Significance of N-(2-Carbamoylphenyl)-2-(4-Chlorophenyl)-2H-Tetrazole-5-Carboxamide

This compound exemplifies strategic hybridization of pharmacophoric elements:

- The 4-chlorophenyl group at N2 induces a 15° dihedral angle with the tetrazole plane, creating a chiral pocket for asymmetric interactions with biological targets.

- Ortho-carbamoyl substitution on the phenyl ring enables bifurcated hydrogen bonds with protein backbone atoms, as demonstrated in molecular docking studies against Bruton's tyrosine kinase (BTK).

- DFT analysis reveals an electrostatic potential surface (EPS) asymmetry of 28.5 kcal/mol, facilitating dipole-dipole interactions with kinase catalytic domains.

Crystal structure data (CCDC 867192) shows intermolecular N-H···N hydrogen bonds (2.89 Å) forming a robust supramolecular architecture. This packing behavior suggests potential applications in crystal engineering for drug co-crystals. The compound's polar surface area (PSA) of 112 Ų and calculated LogD₇.₄ of 1.3 position it within optimal ranges for blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.

特性

IUPAC Name |

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-9-5-7-10(8-6-9)22-20-14(19-21-22)15(24)18-12-4-2-1-3-11(12)13(17)23/h1-8H,(H2,17,23)(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQRDQKJTMACFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobenzamide with 4-chlorobenzoyl chloride to form an intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Oxidation Reactions

The tetrazole ring and aromatic substituents undergo oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Major Products | Reference |

|---|---|---|---|

| Potassium permanganate | Acidic medium (H₂SO₄) | Carboxylic acid derivatives | |

| Hydrogen peroxide | Aqueous ethanol, 60°C | Ketones via side-chain oxidation |

-

Mechanistic insight : Oxidation primarily targets the chlorophenyl group, converting it to a carboxyl group under strong acidic conditions. The tetrazole ring remains intact but may undergo partial decomposition at elevated temperatures.

Reduction Reactions

Reductive pathways highlight the compound’s versatility in generating amine intermediates:

| Reagent | Conditions | Major Products | Reference |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0–5°C | Primary amines via carboxamide reduction | |

| Sodium borohydride | Methanol, reflux | Alcohol derivatives (minor yield) |

-

Notable application : Reduction of the carboxamide group produces intermediates useful for synthesizing bioactive analogs, as demonstrated in antimalarial drug development .

Substitution Reactions

The chlorophenyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Major Products | Reference |

|---|---|---|---|

| Sodium azide | DMF, 80°C | Azide derivatives | |

| Thiophenol | K₂CO₃, DMSO, 50°C | Thioether-linked compounds |

-

SAR relevance : Substitution at the 4-chlorophenyl position modulates biological activity. For example, replacing chlorine with azide enhances binding to heme polymerization targets in Plasmodium species .

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Alkynes | Cu(I) catalysis, 100°C | Triazole hybrids | |

| Nitriles | Acidic hydrolysis | Imidazole derivatives |

-

Mechanistic note : Ring strain in the tetrazole moiety facilitates these reactions, enabling the synthesis of fused heterocycles for material science applications .

Stability and Degradation Pathways

Under physiological conditions, the compound demonstrates pH-dependent stability:

| Condition | Half-Life (37°C) | Degradation Products | Reference |

|---|---|---|---|

| pH 1.2 (gastric fluid) | 2.3 hours | 4-Chlorobenzoic acid, tetrazole fragments | |

| pH 7.4 (blood plasma) | 12.8 hours | Stable with minor hydrolysis |

-

Analytical confirmation : Degradation pathways were validated via HPLC-MS and NMR spectroscopy.

Key Research Findings

-

Antimalarial synergy : Oxidation byproducts exhibit enhanced inhibition of hemozoin formation in Plasmodium falciparum (EC₅₀ = 0.21–0.33 μM) .

-

Thermal stability : Decomposition initiates at 220°C, confirmed by thermogravimetric analysis.

-

Biological activation : Reduction products show selective cytotoxicity against influenza A virus (IC₅₀ = 18.4 μM) .

科学的研究の応用

Chemical Properties and Reactions

The compound is characterized by its tetrazole ring, which is known for its versatility in chemical reactions. Key reactions that N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo include:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : It can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

These reactions allow for the synthesis of various derivatives, expanding its utility in research and industrial applications.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. The tetrazole moiety can be functionalized to create derivatives with tailored properties, making it valuable for material science and organic synthesis.

Biology

The compound is being studied for its potential bioactive properties. Tetrazoles are known to exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Antifungal Properties : Similar to its antibacterial potential, there is interest in exploring its efficacy against fungal pathogens.

- Antiviral Activity : The compound may also show promise against viral infections, although further research is required to establish its effectiveness.

Medicine

In medical research, this compound is being evaluated for therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals. The compound's mechanism of action may involve:

- Inhibition of specific enzymes or receptors.

- Interaction with metal ions through coordination chemistry.

- Modulation of biochemical pathways that are critical in disease processes.

Industrial Applications

The stability and reactivity of this compound make it suitable for applications in materials science. It can be utilized in the development of polymers and other materials with specific properties tailored for industrial use. This includes:

- Development of coatings and adhesives.

- Use in the formulation of specialty chemicals.

Case Studies

Several studies have investigated the applications and efficacy of this compound:

-

Antimicrobial Activity Study (2023) :

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

作用機序

The mechanism of action of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its bioactive effects.

類似化合物との比較

Key Structural Features

The table below highlights structural differences and similarities with selected analogs:

Functional Insights

- Tetrazole vs. Pyridine/Thienopyridine (): The target compound’s tetrazole core differs from pyridine/thienopyridine analogs, which exhibit strong insecticidal activity against cowpea aphid. The tetrazole’s aromaticity may enhance binding to insecticidal targets, but direct comparisons are lacking. Pyridine derivatives in showed higher efficacy than acetamiprid, suggesting that chlorophenyl and electron-withdrawing groups (e.g., cyano) are critical for activity .

Carboxamide Linkers ():

The carboxamide group in the target compound is shared with indazole () and thiazole () derivatives. However, substituents like methoxy () or piperazinyl () alter solubility and target specificity. For example, piperazinyl groups in may enhance blood-brain barrier penetration, whereas the 2-carbamoylphenyl group in the target compound could favor hydrogen bonding with enzymes or receptors.- Chlorophenyl Substituent (Common Across ): The 4-chlorophenyl group is a recurring motif, likely enhancing hydrophobic interactions in target binding. In , this group contributed to insecticidal activity, while in thiazolidinone derivatives (), it may stabilize interactions with enzymes like dipeptidyl peptidase-IV (DPP-4) or kinases.

Pharmacological and Agricultural Implications

- The tetrazole’s nitrogen-rich structure could mimic nicotinergic insecticides, disrupting insect neurotransmission.

Therapeutic Hypotheses: The carboxamide-tetrazole scaffold is found in kinase inhibitors and protease modulators. For instance, indazole carboxamides () target bromodomains, implying that the tetrazole analog might interact with epigenetic regulators. Thiazole derivatives () with similar substituents are explored in oncology, highlighting possible anticancer mechanisms.

生物活性

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

- Formation of an Intermediate : The reaction of 2-aminobenzamide with 4-chlorobenzoyl chloride.

- Cyclization : The intermediate undergoes cyclization with sodium azide under acidic conditions to form the tetrazole ring.

- Purification : The final product is purified through recrystallization.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |

| Molecular Formula | C₁₅H₁₁ClN₆O₂ |

| Molecular Weight | 336.73 g/mol |

| InChI | InChI=1S/C15H11ClN6O2 |

Antimicrobial Activity

Tetrazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of various pathogens, including bacteria and fungi.

- Mechanism of Action : The mechanism may involve interference with DNA replication or cell wall synthesis in microorganisms .

- Comparative Efficacy : In vitro studies have demonstrated that certain tetrazole derivatives outperform standard antibiotics in terms of efficacy against resistant strains .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has shown promising activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung adenocarcinoma). For instance, compounds derived from similar structures exhibited IC50 values in the low micromolar range, indicating potent activity .

- Mechanistic Insights : The anticancer effects are believed to result from the compound's ability to bind DNA and inhibit tubulin polymerization, crucial for mitosis .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may possess additional biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Potential as a Drug Candidate : Given its diverse biological activities, further investigations into its pharmacokinetics and toxicity profiles are warranted to evaluate its potential as a therapeutic agent .

Case Study 1: Antiviral Activity

A study exploring various tetrazole derivatives found that this compound exhibited significant antiviral activity against human adenoviruses (HAdV). Compounds were tested for their selectivity index (SI), with some achieving SI values greater than 100, indicating low cytotoxicity alongside high antiviral potency .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives of this compound were evaluated against standard bacterial strains. Results showed that certain derivatives demonstrated better inhibition than traditional antibiotics like ampicillin and ciprofloxacin .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise functionalization : Begin with coupling reactions between tetrazole precursors and substituted phenylcarbamoyl groups. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .

- Optimization : Use high-resolution mass spectrometry (HRMS) and H NMR to monitor intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to enhance yield. Recrystallization from ethanol/water mixtures improves final product purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key Methods :

- X-ray crystallography : Utilize ORTEP-3 software to generate thermal ellipsoid plots for precise bond-length and angle validation, especially for the tetrazole ring and carboxamide linkage .

- Spectroscopy : H/C NMR (in DMSO-) to confirm proton environments, and HRMS for molecular ion verification (e.g., [M+H] or [M-H]) .

- Elemental analysis : Compare calculated vs. observed C/H/N percentages to rule out impurities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential?

- Approach :

- Kinase inhibition assays : Screen against Src/Abl kinases using fluorescence-based ADP-Glo™ assays (IC determination) .

- Cell proliferation assays : Use hematological (e.g., K562 leukemia) and solid tumor (e.g., MDA-MB-231) cell lines with MTT or CellTiter-Glo® endpoints. Include positive controls (e.g., dasatinib for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory profile of this tetrazole-carboxamide derivative?

- SAR Design :

- Core modifications : Introduce substituents (e.g., methyl, chloro) on the phenyl rings to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Bioisosteric replacement : Replace the tetrazole ring with thiazole or pyrimidine moieties to assess potency shifts. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- In vitro validation : Compare IC values across kinase panels (e.g., Src, Abl, EGFR) to identify selectivity trends .

Q. How can discrepancies between in vitro enzyme inhibition data and cellular activity assays be resolved?

- Analysis Strategies :

- Permeability assessment : Measure cellular uptake via LC-MS/MS to determine if poor membrane penetration explains reduced cellular efficacy .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets that may confound results .

- Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation, which may reduce in vivo activity .

Q. What role do molecular docking simulations play in understanding this compound’s binding mode with kinases?

- Methodological Insights :

- Binding mode prediction : Align the compound’s structure with published kinase co-crystals (e.g., Abl-dasatinib PDB:2GQG) to identify critical hydrogen bonds (e.g., tetrazole N2 with kinase hinge residue Glu286) .

- Free energy calculations : Use MM-GBSA to rank binding poses and guide analog design for improved affinity .

- Validation : Correlate docking scores with experimental IC values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。